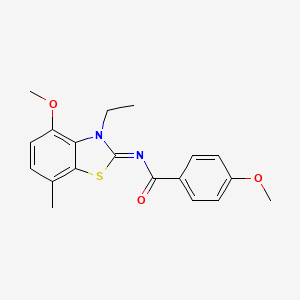

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

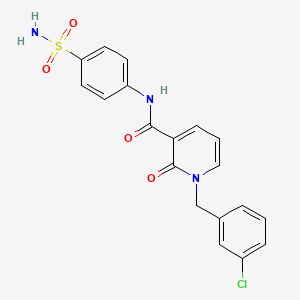

The compound “4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide” is a Schiff base compound of 5-bromosalicylaldehyde and sulfamethoxazole . It has a molecular formula of C9H7BrN4O3 . This compound has been found to possess a wide range of medicinal properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition .

Synthesis Analysis

The compound is formed by an equimolar reaction of 5-bromosalicylaldehyde and sulfamethoxazole . It is stable to air and moisture and soluble in Dioxane, DMF, and DMSO .Molecular Structure Analysis

The structure of the compound was determined by spectral (IR, 1H, and 13C NMR), elemental analyses, and X-ray diffraction data . In the molecule, it is bent at the S atom with a C–SO2–NH–C torsion angle of -86.3(3)° . Pairs of molecules, related by inversion centers, form intermolecular N–H···N hydrogen bonds to produce a dimer . An intramolecular phenolic O–H···N hydrogen bond is also formed .Chemical Reactions Analysis

The compound was formed by an equimolar reaction of 5-bromosalicylaldehyde and sulfamethoxazole . It was stable to air and moisture and soluble in Dioxane, DMF, and DMSO . It sharply melts at 216 °C .Physical And Chemical Properties Analysis

The compound is stable to air and moisture and soluble in Dioxane, DMF, and DMSO . It sharply melts at 216 °C .Scientific Research Applications

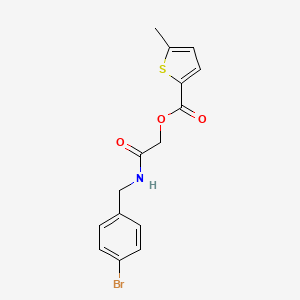

- Background : Carbonic anhydrases (CAs) are essential enzymes involved in pH regulation, CO₂ transport, and other physiological processes .

- Application : 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide has been studied as a CA inhibitor. It inhibits hCA I and hCA II isoenzymes, which are therapeutic targets for glaucoma treatment .

- Method : The compound was synthesized using a one-pot procedure with sulfuric acid as a catalyst. It demonstrated high yields in water as the solvent at room temperature .

- Results : The esterase IC₅₀ values for hCA I and hCA II inhibition ranged from 47.2 to 230.1 μM and 50.1 to 275.0 μM, respectively .

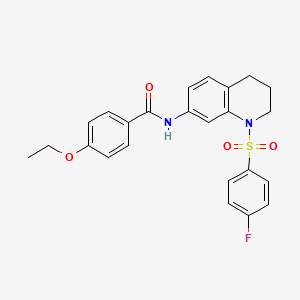

- Application : The condensation of 4-aminobenzene-1-sulfonamide with 1-(5-bromo-2-hydroxyphenyl)ethan-1-one yielded ligands (L₁ and L₂). These ligands, along with their metal chelates, were non-hygroscopic .

Carbonic Anhydrase Inhibition

Metal Chelation

Bioactive Agent Design

properties

IUPAC Name |

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFGFUNDNVKGEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

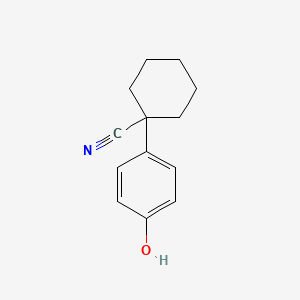

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2393495.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)

![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)

![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)